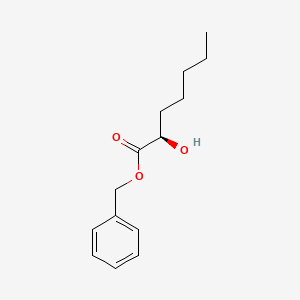

Benzyl (2R)-2-hydroxyheptanoate

Description

Benzyl (2R)-2-hydroxyheptanoate is a chiral ester characterized by a benzyl group linked to a heptanoate backbone with a hydroxyl group at the stereogenic C2 position (R-configuration). Its synthesis likely involves esterification of (2R)-2-hydroxyheptanoic acid with benzyl alcohol under acidic catalysis, a simpler process than the multi-step syntheses observed in similar compounds .

Properties

CAS No. |

917613-27-5 |

|---|---|

Molecular Formula |

C14H20O3 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

benzyl (2R)-2-hydroxyheptanoate |

InChI |

InChI=1S/C14H20O3/c1-2-3-5-10-13(15)14(16)17-11-12-8-6-4-7-9-12/h4,6-9,13,15H,2-3,5,10-11H2,1H3/t13-/m1/s1 |

InChI Key |

IJAMPRQEPNNSOB-CYBMUJFWSA-N |

Isomeric SMILES |

CCCCC[C@H](C(=O)OCC1=CC=CC=C1)O |

Canonical SMILES |

CCCCCC(C(=O)OCC1=CC=CC=C1)O |

Origin of Product |

United States |

Biological Activity

Benzyl (2R)-2-hydroxyheptanoate is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

Benzyl (2R)-2-hydroxyheptanoate is an ester derived from the reaction between benzyl alcohol and 2-hydroxyheptanoic acid. The molecular formula is , and its structure features a benzyl group attached to a hydroxyheptanoate moiety. The synthesis typically involves standard esterification methods, utilizing acid catalysts to facilitate the reaction between the alcohol and the carboxylic acid.

1. Antioxidant Properties

Recent studies have indicated that Benzyl (2R)-2-hydroxyheptanoate exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems. The compound's ability to protect cellular components from oxidative damage is crucial in preventing various diseases associated with oxidative stress.

2. Anti-inflammatory Effects

In vitro studies have demonstrated that Benzyl (2R)-2-hydroxyheptanoate can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases. The mechanism appears to involve the modulation of signaling pathways associated with inflammation.

3. Antimicrobial Activity

Benzyl (2R)-2-hydroxyheptanoate has shown promising results against a range of microbial pathogens. In laboratory settings, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating inhibitory effects comparable to established antimicrobial agents. This suggests potential applications in developing new antimicrobial therapies.

Case Studies

Several case studies have explored the biological activity of Benzyl (2R)-2-hydroxyheptanoate:

-

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of Benzyl (2R)-2-hydroxyheptanoate using DPPH and ABTS assays. Results indicated a significant reduction in radical concentrations at varying concentrations of the compound, with IC50 values comparable to well-known antioxidants like ascorbic acid. -

Case Study 2: Anti-inflammatory Mechanisms

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, Benzyl (2R)-2-hydroxyheptanoate was found to decrease the expression of TNF-alpha and IL-6 significantly, highlighting its potential as a therapeutic agent for inflammatory disorders. -

Case Study 3: Antimicrobial Activity

Clinical isolates of Staphylococcus aureus were treated with Benzyl (2R)-2-hydroxyheptanoate, resulting in a notable zone of inhibition in agar diffusion tests. This study supports its use as a natural antimicrobial agent.

Research Findings Summary

| Activity | Findings |

|---|---|

| Antioxidant | Effective scavenging of free radicals; IC50 values similar to ascorbic acid |

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 in LPS-stimulated macrophages |

| Antimicrobial | Significant inhibition against Staphylococcus aureus; potential for use in natural antimicrobial therapies |

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Structural and Physical Properties

Key Observations :

- Molecular Complexity: Benzyl (2R)-2-hydroxyheptanoate is less complex than Compound 9, which incorporates multiple protected amino groups and stereocenters .

- Polarity : The hydroxyl group in the target compound enhances polarity compared to Benzyl Phenyl Acetate, likely improving solubility in polar solvents .

- Physical State : Simpler esters (e.g., Benzyl Phenyl Acetate) are typically liquids, while multi-functionalized analogs (e.g., Compound 9) are solids .

Key Observations :

Chemical Reactivity and Functionalization

- Benzyl (2R)-2-hydroxyheptanoate: The hydroxyl group enables further derivatization (e.g., acetylation, glycosylation), contrasting with Benzyl Phenyl Acetate, which lacks reactive sites beyond ester hydrolysis .

- Compound 9 : Amino-protecting groups (Boc/Cbz) allow selective deprotection for peptide coupling, a feature absent in simpler esters.

Toxicity and Handling

Table 3: Hazard Profiles

Key Observations :

- Compound 9’s complex structure likely necessitates stricter handling due to reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.